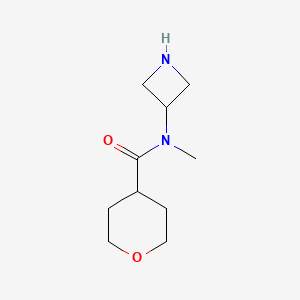

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Vue d'ensemble

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various biologically active compounds .

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of azetidines can be analyzed using various spectroscopic techniques, including 1H, 13C, 15N, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Azetidines are generally solid at room temperature . Their physical and chemical properties can be influenced by their structure and the presence of various functional groups.Applications De Recherche Scientifique

Synthesis of Heterocyclic Amino Acid Derivatives

This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. Through a process known as Aza-Michael addition, it reacts with NH-heterocycles to produce functionalized azetidine-containing compounds . These derivatives are valuable for their potential use in medicinal chemistry, particularly for creating molecules with enhanced biological activity.

Development of GABA A Receptor Modulators

The azetidine ring in this compound can act as a structural analogue for 4-aminobutanoic acid (GABA), which is significant in the development of positive allosteric modulators of GABA A receptors . These modulators are important in the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.

Small-Molecule Drug Development

N-(Azetidin-3-yl)-N-methylacetamide hydrochloride, a related compound, has been explored as a small-molecule drug candidate for the treatment of disorders such as excessive daytime sleepiness, cognitive impairment, and obesity. This highlights the potential of azetidine-containing compounds in therapeutic applications.

Suzuki–Miyaura Cross-Coupling Reactions

The compound is utilized in Suzuki–Miyaura cross-coupling reactions to create novel heterocyclic compounds. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, leading to the diversification of pharmaceutical agents .

Pharmacophore Design

Azetidine rings are used as pharmacophores in the design of aza-heterocyclic molecules. These structures are key in the discovery of new drugs, as they contribute to the binding and specificity of the drug to its target .

Chemical Storage and Stability Studies

The compound’s stability and storage properties are of interest in research. Understanding these characteristics is crucial for its handling and application in various chemical reactions .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(azetidin-3-yl)-N-methyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSAOIRXGIYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)

![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)

![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)